molecular formula C13H18N2O4 B14001973 Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate

Cat. No.: B14001973
M. Wt: 266.29 g/mol
InChI Key: FKWJVBYNWRZVFD-UHFFFAOYSA-N
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Description

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The BOC protecting group plays a crucial role in preventing unwanted reactions, allowing the compound to undergo selective transformations. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate is unique due to its specific structure and the presence of the BOC protecting group, which provides stability and selectivity in various chemical reactions. Its versatility in synthetic applications and research makes it a valuable compound in the field of organic chemistry .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)14-8-9-6-5-7-10(15-9)11(16)18-4/h5-7H,8H2,1-4H3,(H,14,17)

InChI Key

FKWJVBYNWRZVFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(=O)OC

Origin of Product

United States

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